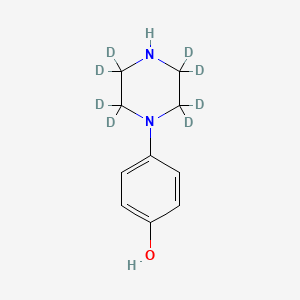
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, including its stability and ability to be tracked in various chemical and biological processes. The molecular formula of this compound is C10H8D8Br2N2O2, and it has a molecular weight of 348.1 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide typically involves the deuteration of N-(4-Hydroxyphenyl)piperazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
化学反応の分析
Types of Reactions
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may yield amines .
科学的研究の応用
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.
Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide involves its interaction with various molecular targets and pathwaysThis effect can be used to study reaction mechanisms and pathways in detail .
類似化合物との比較
Similar Compounds
N-(4-Hydroxyphenyl)piperazine: The non-deuterated version of the compound.
N-(4-Hydroxyphenyl)piperazine-d4: A partially deuterated version of the compound.
Uniqueness
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate measurement and analysis are critical .
生物活性
N-(4-Hydroxyphenyl)piperazine-d8 Dihydrobromide is a deuterated derivative of N-(4-Hydroxyphenyl)piperazine, a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8D8Br2N2O2
- Molecular Weight : 348.1 g/mol
- CAS Number : 1329502-88-6
This compound is known to interact with various biological targets, primarily through inhibition of enzymes such as tyrosinase (TYR). Tyrosinase plays a crucial role in melanin biosynthesis, and its inhibition can lead to potential applications in treating hyperpigmentation disorders.
1. Inhibition of Tyrosinase
Research indicates that derivatives of N-(4-Hydroxyphenyl)piperazine exhibit significant inhibitory effects on tyrosinase activity. For instance, compounds synthesized from this framework have shown IC50 values ranging from 1.5 to 5 μM, which are more potent than the reference compound kojic acid (IC50 = 17.8 μM) .
| Compound | IC50 Value (μM) | Reference Compound |
|---|---|---|
| N-(4-Hydroxyphenyl)piperazine-d8 | 1.5 - 5 | Kojic Acid (17.8) |
2. Antioxidant Activity
In addition to its role as a tyrosinase inhibitor, N-(4-Hydroxyphenyl)piperazine-d8 has demonstrated antioxidant properties. This dual activity enhances its potential as a therapeutic agent for conditions characterized by oxidative stress and abnormal pigmentation .
3. Cytotoxicity Assessment
Cell viability assays (MTT tests) have shown that compounds based on N-(4-Hydroxyphenyl)piperazine exhibit low cytotoxicity at concentrations up to 10 μM, indicating a favorable safety profile for further development .
Case Studies
Several studies have focused on the synthesis and evaluation of N-(4-Hydroxyphenyl)piperazine derivatives:
- Study on Melanin Biosynthesis : A study assessed the inhibitory effects of various (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against tyrosinase from Agaricus bisporus. The most promising compound displayed significant anti-melanogenic effects in B16F10 melanoma cells, suggesting potential applications in skin whitening products .
- Antiviral Potential : Other derivatives have been investigated for their antiviral properties, showing potential in inhibiting viral protein interactions .
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
186.28 g/mol |
IUPAC名 |
4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)phenol |
InChI |
InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2/i5D2,6D2,7D2,8D2 |
InChIキー |
GPEOAEVZTOQXLG-YEBVBAJPSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)O)([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















